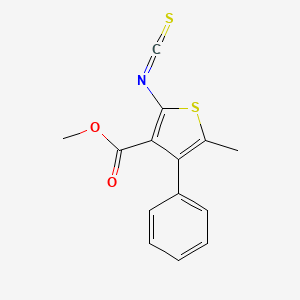

Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S2/c1-9-11(10-6-4-3-5-7-10)12(14(16)17-2)13(19-9)15-8-18/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXOIMIFROYUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N=C=S)C(=O)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate typically involves the reaction of appropriate thiophene derivatives with isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the isothiocyanate group to an amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Amines, alcohols; reactions are often conducted in the presence of a base like triethylamine in organic solvents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Thioureas, carbamates.

Scientific Research Applications

Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound’s molecular targets include cysteine residues in proteins, which can form thiourea linkages with the isothiocyanate group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate

- Molecular Formula: C₁₅H₁₃NO₂S₂

- Molecular Weight : 303.40 g/mol

- CAS : 861239-52-3 (same as methyl ester, likely an error; correct CAS for ethyl ester is inferred from and )

- Key Difference: The ethyl ester substituent (vs. methyl) increases molecular weight by 14.02 g/mol. This minor alteration may influence physical properties such as solubility, melting point, and lipophilicity. Both compounds are classified as irritants due to the isothiocyanate group .

Ethyl 2-Isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

- Molecular Formula: C₁₄H₁₇NO₂S₂

- Molecular Weight : 295.42 g/mol

- CAS : 669728-60-3

- Key Difference: The phenyl group is replaced with a cyclo-octathiophene ring.

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate

- Molecular Formula: C₁₄H₁₅NO₂S

- Molecular Weight : 269.34 g/mol

- Key Difference: The isothiocyanate group is replaced with an amino (-NH₂) group. This substitution eliminates electrophilic reactivity but introduces hydrogen-bonding capability, which could enhance crystallinity or solubility .

Structural and Functional Analysis

Reactivity

- The isothiocyanate group in the target compound enables reactions with amines or thiols to form thioureas or disulfides, respectively. This contrasts with amino-substituted analogs (e.g., compound 2.3), which lack this reactivity .

- The methyl ester group may hydrolyze more slowly than ethyl esters under basic conditions due to reduced steric hindrance .

Physicochemical Properties

- Solubility : Methyl esters generally exhibit higher water solubility than ethyl esters due to shorter alkyl chains. However, the phenyl and thiophene moieties likely render all compared compounds hydrophobic.

- Thermal Stability : Cyclo-octathiophene derivatives (e.g., compound 2.2) may exhibit lower melting points due to conformational flexibility .

Biological Activity

Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate (CAS No. 588682-00-2) is a chemical compound with notable biological activity. It belongs to the class of isothiocyanates, which are known for their diverse pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by various research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NO₂S₂ |

| Molecular Weight | 289.37 g/mol |

| MDL Number | MFCD03944292 |

| Hazard Classification | Irritant |

Anticancer Activity

Research indicates that isothiocyanates can play a significant role in cancer prevention and treatment. This compound has been studied for its potential to inhibit cancer cell proliferation. A study highlighted its effectiveness against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Antibacterial Properties

Isothiocyanates are also recognized for their antibacterial properties. Preliminary studies suggest that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study comparing various derivatives noted that this compound showed comparable efficacy to established antibiotics against strains like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression and bacterial growth.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells, contributing to its anticancer and antibacterial effects.

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cells. Results showed a significant reduction in tumor growth in vitro, with IC50 values indicating potent cytotoxicity at low concentrations.

Study 2: Antibacterial Activity

Another study focused on the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential as an alternative therapeutic agent in treating resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions starting with a thiophene core. Key steps include:

- Functionalization : Introducing the isothiocyanate group via nucleophilic substitution (e.g., using thiophosgene or thiocyanate reagents under anhydrous conditions).

- Esterification : Methyl ester formation via acid-catalyzed methanolysis.

- Optimization : Temperature control (0–5°C for exothermic steps), pH adjustments, and catalyst selection (e.g., triethylamine for deprotonation). Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization or column chromatography .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., phenyl, methyl, and isothiocyanate groups).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ESI-TOF for accurate mass).

- Infrared (IR) Spectroscopy : Identifies functional groups (C=O ester stretch ~1700 cm⁻¹, N=C=S ~2100 cm⁻¹).

- Purity Analysis : HPLC with UV detection or elemental analysis ensures >95% purity .

Q. How does the isothiocyanate group influence the compound’s reactivity in further chemical modifications?

- Methodology : The isothiocyanate (-N=C=S) group is electrophilic, enabling:

- Thiourea Formation : Reacts with amines (e.g., primary amines in DMF, 25–60°C) to form thiourea derivatives.

- Thiosemicarbazide Synthesis : Reacts with hydrazines in ethanol under reflux.

- Hydrolysis Sensitivity : Requires inert atmospheres (N2/Ar) to prevent hydrolysis to thiourea oxides .

Advanced Research Questions

Q. What crystallographic strategies are effective for determining the solid-state structure of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX for structure solution and refinement. Challenges include handling twinned crystals; data collection at low temperatures (100 K) improves resolution.

- Hydrogen Bond Analysis : Mercury CSD visualizes packing motifs (e.g., C–H···O/N interactions). Graph set analysis categorizes intermolecular bonds (e.g., R₂²(8) motifs) .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodology :

- Assay Standardization : Control variables (pH, temperature, solvent DMSO concentration).

- Dose-Response Curves : Calculate IC50/EC50 values using nonlinear regression (e.g., GraphPad Prism).

- Structural Analog Comparison : Test derivatives (e.g., varying phenyl substituents) to identify structure-activity relationships (SAR) .

Q. What methodologies are employed to study the hydrogen bonding network and its impact on bioavailability?

- Methodology :

- Solubility Studies : Correlate H-bonding motifs (from SCXRD) with dissolution rates in polar/nonpolar solvents.

- Computational Modeling : Density Functional Theory (DFT) calculates interaction energies (e.g., B3LYP/6-31G* basis set).

- Bioavailability Prediction : Use LogP calculations (e.g., XlogP ~4) and topological polar surface area (TPSA ~90 Ų) to estimate membrane permeability .

Q. How can one design derivatives of this compound to enhance target selectivity in enzyme inhibition studies?

- Methodology :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-phenyl position to enhance binding affinity.

- Molecular Docking : Use AutoDock Vina to predict binding modes with enzyme active sites (e.g., kinases or proteases).

- Selectivity Screening : Test against enzyme isoforms (e.g., CYP450 variants) to assess off-target effects .

Data Contradiction and Optimization

Q. How should researchers resolve conflicting data on the compound’s stability under varying pH conditions?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) at pH 2–9. Monitor via HPLC.

- Mechanistic Analysis : Identify degradation products (e.g., hydrolysis of isothiocyanate to amine) using LC-MS.

- Buffer Optimization : Use phosphate buffers (pH 6–8) for aqueous formulations to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.